tert-Butyl 1-(hydroxymethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate tert-Butyl 1-(hydroxymethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate
Brand Name: Vulcanchem
CAS No.: 954239-58-8
VCID: VC2666393
InChI: InChI=1S/C15H21NO3/c1-15(2,3)19-14(18)16-9-8-11-6-4-5-7-12(11)13(16)10-17/h4-7,13,17H,8-10H2,1-3H3
SMILES: CC(C)(C)OC(=O)N1CCC2=CC=CC=C2C1CO
Molecular Formula: C15H21NO3
Molecular Weight: 263.33 g/mol

tert-Butyl 1-(hydroxymethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate

CAS No.: 954239-58-8

Cat. No.: VC2666393

Molecular Formula: C15H21NO3

Molecular Weight: 263.33 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl 1-(hydroxymethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate - 954239-58-8

Specification

CAS No. 954239-58-8
Molecular Formula C15H21NO3
Molecular Weight 263.33 g/mol
IUPAC Name tert-butyl 1-(hydroxymethyl)-3,4-dihydro-1H-isoquinoline-2-carboxylate
Standard InChI InChI=1S/C15H21NO3/c1-15(2,3)19-14(18)16-9-8-11-6-4-5-7-12(11)13(16)10-17/h4-7,13,17H,8-10H2,1-3H3
Standard InChI Key PNLHOCUNLNUFIH-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CCC2=CC=CC=C2C1CO
Canonical SMILES CC(C)(C)OC(=O)N1CCC2=CC=CC=C2C1CO

Introduction

Basic Chemical Information and Structure

Identification and Nomenclature

tert-Butyl 1-(hydroxymethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate is a complex organic molecule with several standardized identifiers, as outlined in Table 1 below.

Table 1: Chemical Identifiers of tert-Butyl 1-(hydroxymethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate

ParameterValue
CAS Number954239-58-8
Molecular FormulaC₁₅H₂₁NO₃
Molecular Weight263.33 g/mol
IUPAC Nametert-butyl 1-(hydroxymethyl)-3,4-dihydro-1H-isoquinoline-2-carboxylate
PubChem CID51358559
Standard InChIKeyPNLHOCUNLNUFIH-UHFFFAOYSA-N
MDL NumberMFCD09701303

The compound is also known by several synonyms, including:

  • 1-Hydroxymethyl-3,4-dihydro-1H-isoquinoline-2-carboxylic acid tert-butyl ester

  • 3,4-Dihydro-1-(hydroxymethyl)-2(1H)-isoquinolinecarboxylic acid 1,1-dimethylethyl ester

  • tert-butyl 1-(hydroxymethyl)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate

Structural Characteristics

The molecular structure of tert-Butyl 1-(hydroxymethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate consists of several key functional groups:

  • An isoquinoline core (partially hydrogenated at positions 1, 3, and 4)

  • A hydroxymethyl group at position 1

  • A tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen at position 2

This arrangement creates a complex three-dimensional structure with specific chemical and biological properties. The canonical SMILES notation for this compound is CC(C)(C)OC(=O)N1CCC2=CC=CC=C2C1CO, representing its complete connectivity pattern.

Physical and Chemical Properties

The physical and chemical properties of tert-Butyl 1-(hydroxymethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate are crucial for understanding its behavior in various applications. While complete experimental data is limited, computational predictions provide valuable insights.

Table 2: Physical and Chemical Properties

PropertyValueSource
Physical StateSolidBased on similar compounds
SolubilitySoluble in organic solvents (methanol, DCM)Inferred from structure
Storage ConditionsSealed, dry, 2-8°C
Hazard StatementsH315-H319 (Skin irritation, eye irritation)
Precautionary StatementsP264-P280-P302+P352-P337+P313-P305+P351+P338-P362+P364-P332+P313

Synthesis and Preparation Methods

General Synthetic Approach

  • Formation of the isoquinoline ring system

  • Introduction of the hydroxymethyl group at position 1

  • Protection of the nitrogen with a tert-butoxycarbonyl (Boc) group

Detailed Synthetic Routes

While specific reaction conditions may vary, a common approach involves the following steps:

  • Synthesis of the dihydroisoquinoline core structure through cyclization reactions

  • Reduction to form the 3,4-dihydroisoquinoline system

  • Introduction of the hydroxymethyl group through appropriate functionalization

  • Protection of the nitrogen with di-tert-butyl dicarbonate (Boc₂O)

Purification is typically achieved through column chromatography, with a common elution system of ethyl acetate in hexane (approximately 20%) . This purification step is crucial for obtaining the high purity (≥95%) required for research applications .

Challenges in Synthesis

The synthesis of tert-Butyl 1-(hydroxymethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate presents several challenges:

  • Maintaining stereochemical control at the C-1 position

  • Achieving selective functionalization of the isoquinoline core

  • Minimizing side reactions during hydroxymethylation

  • Ensuring complete N-protection with the Boc group

Biological Activities and Applications

Research Applications

tert-Butyl 1-(hydroxymethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate serves as:

  • A key intermediate in organic synthesis

  • A building block for more complex isoquinoline-based compounds

  • A protected precursor for further functionalization

  • A model compound for studying structure-activity relationships

Future Research Directions

Given its structure and properties, future research on tert-Butyl 1-(hydroxymethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate could focus on:

  • Optimization of synthesis methods to improve yields and stereoselectivity

  • Evaluation of specific biological activities through systematic screening

  • Development of derivatives with enhanced properties

  • Exploration of potential applications in drug development, particularly for antimicrobial and anticancer therapies

Comparison with Similar Compounds

Structural Analogs

Several structural analogs of tert-Butyl 1-(hydroxymethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate have been reported, with variations in the position of functional groups:

Table 3: Comparison of Structural Analogs

Compound NameCAS NumberStructural DifferenceSimilarity Score
tert-Butyl 3-(hydroxymethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate243858-66-4Hydroxymethyl group at position 3 instead of position 1Not provided
tert-Butyl 6-(hydroxymethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate622867-52-1Hydroxymethyl group at position 6 instead of position 10.82
tert-Butyl 8-(hydroxymethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate1204765-84-3Hydroxymethyl group at position 8 instead of position 1Not provided
tert-Butyl 6-hydroxy-3,4-dihydroisoquinoline-2(1H)-carboxylate158984-83-9Hydroxy group at position 6 instead of hydroxymethyl at position 10.77

These structural analogs demonstrate the versatility of the isoquinoline scaffold and the impact of functional group position on properties and potential applications .

Functional Group Position Effects

The position of the hydroxymethyl group significantly affects the properties of these compounds:

  • Position 1 (as in tert-Butyl 1-(hydroxymethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate): Influences the conformation of the isoquinoline core and potentially affects interactions with biological targets

  • Position 3 or 6: Creates different spatial arrangements, potentially altering reactivity and binding properties

  • Position 8: May influence the electron distribution throughout the aromatic system

These positional differences are crucial for structure-activity relationships and may guide the development of compounds with optimized properties for specific applications .

Analytical Characterization

Spectroscopic Analysis

Analytical characterization of tert-Butyl 1-(hydroxymethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate typically involves several spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information

    • ¹H NMR: Confirms the presence of aromatic protons, methylene groups, hydroxymethyl protons, and tert-butyl protons

    • ¹³C NMR: Identifies carbon signals from the isoquinoline core, hydroxymethyl group, and tert-butyl carbamate

  • Mass Spectrometry: Confirms molecular weight and fragmentation pattern

    • Expected molecular ion peak at m/z 263 (M⁺)

    • Characteristic fragmentation patterns involving loss of the tert-butyl group and hydroxymethyl group

  • Infrared Spectroscopy: Identifies key functional groups

    • OH stretching (3200-3600 cm⁻¹)

    • C=O stretching (1680-1710 cm⁻¹)

    • C-N stretching (1200-1350 cm⁻¹)

Chromatographic Methods

Chromatographic techniques are essential for purity determination and quality control:

  • High-Performance Liquid Chromatography (HPLC): Typically employing reverse-phase conditions

  • Thin-Layer Chromatography (TLC): Often using ethyl acetate/hexane solvent systems

  • Gas Chromatography (GC): For volatile derivatives or decomposition products

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